molecular formula C10H11N3S B2675685 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 938377-79-8

2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No.: B2675685
CAS No.: 938377-79-8
M. Wt: 205.28
InChI Key: UWCUIBLLIAQAIR-UHFFFAOYSA-N
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Description

2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine is a heterocyclic compound that contains both pyridine and thiazole rings. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor containing a thioamide and a halogenated pyridine derivative under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed in polar solvents like DMF or acetonitrile under reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyridine and thiazole rings in 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine imparts distinct chemical and biological properties that are not observed in its simpler analogues. This structural feature allows for specific interactions with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine, with the CAS number 938377-79-8, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₁N₃S. It features a thiazole ring fused with a pyridine moiety, contributing to its bioactivity. The compound's molecular weight is approximately 205.28 g/mol, and it is typically available as a white to off-white powder.

PropertyValue
Molecular FormulaC₁₀H₁₁N₃S
Molecular Weight205.28 g/mol
CAS Number938377-79-8
AppearanceWhite to off-white powder

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that modifications in the thiazole structure can lead to significant anticancer effects against various cell lines. For instance, compounds similar to this one have shown promising results in inhibiting cell proliferation in cancer models like A549 (lung cancer) and Caco-2 (colorectal cancer) cells .

Table: Anticancer Activity in Various Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA549<10
Thiazole Derivative ACaco-227.2
Thiazole Derivative BA54944.3

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiazole derivatives have shown effectiveness against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups in the thiazole ring enhances the antimicrobial activity of these compounds .

Table: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
Thiazole Derivative CS. aureus16 µg/mL

Anticonvulsant Properties

Some thiazole derivatives exhibit anticonvulsant activity, which could be attributed to their ability to modulate neurotransmitter systems. Compounds structurally related to 2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amines have shown significant anticonvulsant effects in animal models .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely linked to their structural features. Key findings from SAR studies include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions on the thiazole ring enhances potency.
  • Substituents on Pyridine : Modifications on the pyridine moiety can significantly affect the compound's pharmacological profile.
  • Linker Variations : Alterations in the ethylene linker connecting the thiazole and amine groups can influence bioactivity.

Case Studies

A notable study investigated various thiazole derivatives for their anticancer and antimicrobial activities, revealing that specific modifications led to enhanced efficacy against targeted cell lines and pathogens . Another study focused on the synthesis of new thiazole analogs that demonstrated promising results in reducing tumor growth in xenograft models .

Properties

IUPAC Name

2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c11-5-4-8-7-14-10(13-8)9-3-1-2-6-12-9/h1-3,6-7H,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCUIBLLIAQAIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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